molecular formula C14H10F2O2 B7997755 4-((3,5-Difluorophenoxy)methyl)benzaldehyde

4-((3,5-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7997755
M. Wt: 248.22 g/mol
InChI Key: CDIIUFIUUMBZFN-UHFFFAOYSA-N
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Description

4-((3,5-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,5-difluorophenoxy methylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((3,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,5-Difluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the difluorophenoxy and benzaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[(3,5-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-13(16)7-14(6-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIIUFIUUMBZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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